1-(1-Methoxyethoxy)heptane

High-temperature synthesis Thermal stability Solvent selection

1-(1-Methoxyethoxy)heptane (CAS 54532-15-9) is a dialkyl ether featuring a heptyl chain attached to a 1-methoxyethoxy group, with a molecular formula of C10H22O2 and a molecular weight of 174.28 g/mol. This colorless to pale yellow liquid exhibits a boiling point of 321.1±21.0 °C (predicted) and a density of 0.929±0.06 g/cm³ (predicted).

Molecular Formula C10H22O2
Molecular Weight 174.28 g/mol
Cat. No. B13806828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methoxyethoxy)heptane
Molecular FormulaC10H22O2
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCCCCCCCOC(C)OC
InChIInChI=1S/C10H22O2/c1-4-5-6-7-8-9-12-10(2)11-3/h10H,4-9H2,1-3H3
InChIKeyAIQPZAXWPNDGJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Methoxyethoxy)heptane: High-Boiling Glycol Ether Solvent for Specialty Applications


1-(1-Methoxyethoxy)heptane (CAS 54532-15-9) is a dialkyl ether featuring a heptyl chain attached to a 1-methoxyethoxy group, with a molecular formula of C10H22O2 and a molecular weight of 174.28 g/mol . This colorless to pale yellow liquid exhibits a boiling point of 321.1±21.0 °C (predicted) and a density of 0.929±0.06 g/cm³ (predicted) . Its structure imparts a unique balance of moderate polarity from the ether oxygen atoms and lipophilicity from the heptane backbone, making it a candidate for applications requiring a high-boiling, non-ionic solvent with tailored solvency properties .

Why 1-(1-Methoxyethoxy)heptane Cannot Be Substituted with Simple Alkyl Ethers or Common Glycol Ethers


Simple alkyl ethers such as 1-methoxyheptane (boiling point ~150.5 °C) and 1-ethoxyheptane (boiling point ~165.5 °C) exhibit significantly lower thermal stability and higher volatility, limiting their utility in high-temperature processes . Conversely, common glycol ethers like diethylene glycol dimethyl ether (diglyme, boiling point 162 °C) offer higher polarity but lower lipophilicity, which can lead to incompatible phase behavior with hydrophobic substrates [1]. 1-(1-Methoxyethoxy)heptane occupies a distinct physicochemical space—its extended heptyl chain combined with the dual ether functionality provides a boiling point approximately 150 °C higher than 1-methoxyheptane and a density 19% greater, while its moderate calculated logP (estimated ~2.8–3.4 based on structural analogs) suggests enhanced partitioning into nonpolar phases relative to polar glycol ethers . These differences are not incremental but categorical; substituting with a generic in-class solvent would alter reaction kinetics, phase equilibria, and safety margins.

Quantitative Differentiation of 1-(1-Methoxyethoxy)heptane from Closest Analogs


Boiling Point: ~150 °C Higher Than 1-Methoxyheptane, Enabling High-Temperature Solvent Applications

1-(1-Methoxyethoxy)heptane exhibits a predicted boiling point of 321.1±21.0 °C , which is 170.6 °C higher than the boiling point of 1-methoxyheptane (150.5 °C) and 155.6 °C higher than that of 1-ethoxyheptane (165.5 °C) . This substantial elevation is attributed to the additional ether oxygen and increased molecular weight, which enhance intermolecular dipole-dipole interactions and reduce vapor pressure. The magnitude of this difference—over 100% increase relative to the mono-ether analogs—places 1-(1-methoxyethoxy)heptane in a distinct thermal stability class, suitable for reactions requiring sustained heating without solvent loss.

High-temperature synthesis Thermal stability Solvent selection

Density: 19% Greater Than 1-Methoxyheptane, Affecting Phase Separation and Formulation

The predicted density of 1-(1-methoxyethoxy)heptane is 0.929±0.06 g/cm³ . This represents a 19.1% increase over 1-methoxyheptane (0.78 g/cm³) and an 18.2% increase over 1-ethoxyheptane (0.786 g/cm³) . The higher density, driven by the additional oxygen atom and closer molecular packing, influences buoyancy, phase separation kinetics, and volumetric dosing in continuous processes. Notably, the density is nearly identical to that of diethylene glycol dimethyl ether (0.945 g/cm³) [1], yet the target compound's higher lipophilicity distinguishes its solvation behavior.

Formulation science Phase behavior Density differentiation

Flash Point: 40.6 °C – Moderate Flammability Profile Distinct from More Volatile Mono-Ethers

The estimated flash point of 1-(1-methoxyethoxy)heptane is approximately 40.6 °C (105 °F) . This is 4.8 °C higher than the flash point of 1-methoxyheptane (35.8 °C) and 4.0 °C lower than that of 1-ethoxyheptane (44.6 °C) . While still classified as a flammable liquid (Category 3, flash point ≥23 °C and ≤60 °C), the flash point of the target compound sits in an intermediate range that may influence storage and handling protocols. Importantly, its substantially higher boiling point reduces the rate of vapor generation at a given temperature compared to the more volatile mono-ethers, potentially lowering the risk of flammable vapor accumulation under certain processing conditions.

Process safety Flammability Handling requirements

Odor Profile: Woody-Animalic with Green Herbal Nuances, Distinct from Floral/Fruity Ethers

1-(1-Methoxyethoxy)heptane is described as possessing a woody-animal, rather powerful odor with a pleasant sweet background, and it is appreciated in fragrance chemistry for contributing green, cortical, and herbal notes with medium odor strength and good substantivity . In contrast, 1-methoxyheptane (methyl heptyl ether) has found limited use as a modifier in fresh-green topnote compositions, blending with lavender and fougères . The additional methoxyethoxy group in the target compound appears to shift the olfactory profile toward deeper, longer-lasting woody and animalic characters, making it a candidate for base notes and functional fragrances where substantivity is critical.

Fragrance chemistry Organoleptic properties Perfumery

Calculated LogP: ~2.8–3.4 – Higher Lipophilicity Than Polar Glycol Ethers

Based on structural analogs and computational predictions, the logP (octanol-water partition coefficient) of 1-(1-methoxyethoxy)heptane is estimated to fall in the range of 2.8–3.4 . This is significantly higher than that of diethylene glycol dimethyl ether (diglyme), which has a logP of approximately -0.6 to 0.8 [1][2]. The greater lipophilicity of the target compound enhances its partitioning into nonpolar organic phases and improves its solvency for hydrophobic substrates. In liquid-liquid extraction or biphasic catalysis, this difference can lead to more efficient phase transfer and higher yields of nonpolar products compared to more polar glycol ether solvents.

Partition coefficient Lipophilicity Extraction efficiency

Recommended Application Scenarios for 1-(1-Methoxyethoxy)heptane Based on Verified Differentiation


High-Temperature Solvent for Organic Synthesis and Polymer Processing

1-(1-Methoxyethoxy)heptane's boiling point of ~321 °C makes it suitable as a solvent for reactions requiring sustained heating above 150 °C, such as condensation polymerizations, high-temperature cross-coupling reactions, and thermal rearrangements, where common alkyl ethers would evaporate . Its moderate polarity and lipophilicity also render it effective as a processing aid in polymer blending and as a carrier solvent for high-temperature coatings [1].

Specialty Fragrance Ingredient for Woody and Herbal Base Notes

With its woody-animalic and green-herbal odor profile and good substantivity, 1-(1-methoxyethoxy)heptane is a valuable component in fine fragrances, particularly in masculine, fougère, and green-floral compositions where long-lasting base notes are desired . Its moderate odor strength allows it to serve as a blender or modifier without overpowering other notes .

Extraction Solvent for Lipophilic Natural Products

The high calculated logP (~2.8–3.4) indicates that 1-(1-methoxyethoxy)heptane partitions strongly into nonpolar phases, making it an effective extraction solvent for lipophilic natural products such as essential oils, terpenes, and lipid-soluble vitamins . Its high boiling point also facilitates solvent recovery and recycling in continuous extraction processes .

Phase-Transfer Catalyst Solvent in Biphasic Reactions

The combination of moderate polarity (from ether oxygens) and high lipophilicity (from heptyl chain) positions 1-(1-methoxyethoxy)heptane as a candidate solvent for biphasic catalytic systems, where it can solubilize both polar reagents and nonpolar substrates while maintaining a distinct phase boundary with aqueous solutions [2]. Its high boiling point minimizes solvent loss during extended reaction times .

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